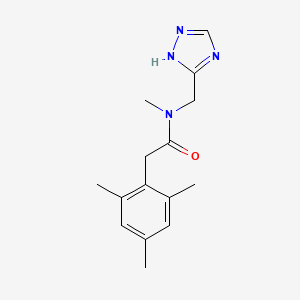![molecular formula C14H19N5OS B7058691 [4-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B7058691.png)
[4-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone: is a complex organic compound featuring a thiazole ring, a piperazine moiety, and a pyrazole ring. These structural elements are known for their significant biological activities and are often found in pharmacologically active compounds. The presence of these heterocyclic rings contributes to the compound’s potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazole Ring: Starting with 2-ethylthiazole, the thiazole ring is synthesized through a cyclization reaction involving a suitable precursor like 2-ethyl-4-methylthiazole.
Attachment of the Piperazine Moiety: The thiazole derivative is then reacted with piperazine under controlled conditions to form the intermediate compound.
Formation of the Pyrazole Ring: The final step involves the reaction of the intermediate with a pyrazole derivative, typically under reflux conditions with a suitable solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Alkylated piperazine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Biology:
Antimicrobial Activity: The thiazole and pyrazole rings contribute to the compound’s potential as an antimicrobial agent.
Enzyme Inhibition: It can inhibit specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure is a scaffold for designing new pharmaceuticals with potential therapeutic effects.
Industry:
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. The thiazole ring can interact with enzyme active sites, inhibiting their activity. The piperazine moiety enhances the compound’s ability to cross cell membranes, increasing its bioavailability. The pyrazole ring can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
- **[4-(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone
- **[4-(2-ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(1H-imidazol-4-yl)methanone
Uniqueness:
Enhanced Bioactivity: The specific substitution pattern on the thiazole ring enhances its biological activity compared to similar compounds.
Improved Solubility: The presence of the piperazine moiety improves the compound’s solubility in aqueous solutions, making it more suitable for biological applications.
Properties
IUPAC Name |
[4-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-2-13-17-12(10-21-13)9-18-3-5-19(6-4-18)14(20)11-7-15-16-8-11/h7-8,10H,2-6,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWRDJXFZSBNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CN2CCN(CC2)C(=O)C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B7058612.png)
![2-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3H-isoindol-1-one](/img/structure/B7058616.png)
![6-[3-[5-(Trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]pyridine-3-carboxamide](/img/structure/B7058623.png)
![N-[3-(3-hydroxy-4-methylpiperidin-1-yl)-3-oxopropyl]-1H-indazole-3-carboxamide](/img/structure/B7058630.png)
![N-[3-[[[2-(3-hydroxy-4-methylphenyl)acetyl]amino]methyl]phenyl]pyridine-4-carboxamide](/img/structure/B7058650.png)
![2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B7058660.png)
![Tert-butyl 4-[(2-propylpyrazol-3-yl)amino]piperidine-1-carboxylate](/img/structure/B7058666.png)
![N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1,3-dihydroisoindole-2-carboxamide](/img/structure/B7058673.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-1-phenylpiperidin-4-amine](/img/structure/B7058674.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-dihydroisoindole-2-carboxamide](/img/structure/B7058684.png)
![8-methyl-N-[(4-methylsulfanyloxan-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7058689.png)
![9-(4-Methoxy-3,5-dimethylbenzoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B7058693.png)

![5-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]furan-2-sulfonamide](/img/structure/B7058704.png)
